N1-(2-甲氧基乙基)苯-1,2-二胺

描述

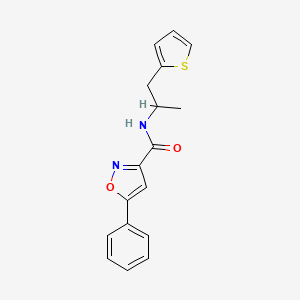

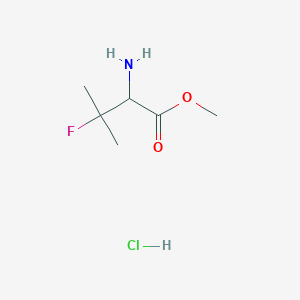

N1-(2-Methoxyethyl)benzene-1,2-diamine is a derivative of benzene-1,2-diamine, where a methoxyethyl group is attached to the nitrogen atom. This structural modification is likely to influence the compound's physical properties, reactivity, and potential applications in various fields such as materials science or organic synthesis. Although the specific compound N1-(2-Methoxyethyl)benzene-1,2-diamine is not directly mentioned in the provided papers, insights can be drawn from related compounds to infer its characteristics.

Synthesis Analysis

The synthesis of related benzene-1,2-diamine derivatives involves multi-step reactions starting from commercially available precursors. For instance, the synthesis of N1-(3,5-bis(trifluoromethyl)benzyl)benzene-1,2-diamine is achieved in two steps from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene . This suggests that a similar approach could be employed for synthesizing N1-(2-Methoxyethyl)benzene-1,2-diamine, with appropriate modifications to the starting materials and reaction conditions to introduce the methoxyethyl substituent.

Molecular Structure Analysis

The molecular structure of benzene-1,2-diamine derivatives is characterized using spectroscopic techniques such as FTIR, 1H NMR, and 13C NMR . These methods provide detailed information about the functional groups, bonding environment, and overall molecular architecture. The presence of substituents like the methoxyethyl group would be expected to influence the electronic environment of the benzene ring and adjacent nitrogen atoms, which can be elucidated through these spectroscopic techniques.

Chemical Reactions Analysis

Substituent effects on the reactivity of benzene-1,2-diamine derivatives are significant. For example, the presence of an electron-withdrawing methoxymethyl group on 2-(methoxymethyl)benzene-1,4-diamine affects its oxidation rate and coupling reactions with other aminophenols . By analogy, the methoxyethyl group in N1-(2-Methoxyethyl)benzene-1,2-diamine would also be expected to impact its reactivity, potentially altering the rate of electron transfer and the steric outcomes of its reactions.

Physical and Chemical Properties Analysis

The physical properties of benzene-1,2-diamine derivatives, such as transition temperatures and mesophase behavior, can be studied using differential scanning calorimetry and polarizing microscopy . The introduction of different substituents, including the methoxyethyl group, would likely affect these properties, possibly leading to variations in liquid crystalline behavior and thermal stability. The chemical properties, including solubility, acidity/basicity of the amine groups, and susceptibility to electrophilic or nucleophilic attack, would also be influenced by the nature of the substituents attached to the benzene core and the nitrogen atoms.

科学研究应用

聚集诱导增强发射

N1-(2-甲氧基乙基)苯-1,2-二胺衍生物表现出聚集诱导发射增强(AIEE)特性。当化合物在非质子溶剂中表现出弱荧光而在质子溶剂中表现出强发射时,就会发生这种现象。这些化合物中的分子内氢键导致共面结构和聚集状态中的有序堆积,从而增强了荧光发射。这种行为表明在挥发性有机溶剂的荧光传感中具有潜在应用 (Wu 等人,2015 年)。

导电共聚物

已经探索了涉及 N1-(2-甲氧基乙基)苯-1,2-二胺衍生物的导电共聚物的合成和表征。这些化合物与其他元素(如噻吩衍生物)共聚时,显示出有希望的导电性和其他相关的电化学性质,表明它们在电子应用中的用途 (Turac 等人,2014 年)。

席夫碱衍生物和抗菌活性

N1-(2-甲氧基乙基)苯-1,2-二胺的衍生物,特别是席夫碱衍生物,被发现具有抗菌活性。研究表明,这些化合物与抗菌蛋白有显着的相互作用,显示出在对抗细菌感染中制药应用的潜力 (A. P,2019 年)。

振动和构象分析

已经对 N1-(2-甲氧基乙基)苯-1,2-二胺衍生物进行了广泛的振动和构象分析。这些研究涉及检查分子结构、稳定性和非线性光学行为,这对于理解化合物在包括材料科学在内的各种科学应用中的潜力至关重要 (Subashchandrabose 等人,2013 年)。

缓蚀

研究表明,某些衍生自 N1-(2-甲氧基乙基)苯-1,2-二胺的芳香族环氧树脂预聚物对酸性介质中的碳钢表现出有效的缓蚀性能。这些发现对于工业应用具有重要意义,特别是在保护金属表面免受腐蚀方面 (Dagdag 等人,2019 年)。

NF-κB 抑制

发现 N1-(2-甲氧基乙基)苯-1,2-二胺衍生物可以抑制巨噬细胞中的 NF-κB 转录活性并核转位。这一作用在药物研究中很有价值,特别是在开发治疗炎症和相关疾病的方法方面 (Shin 等人,2004 年)。

超分子堆积基序

对 N,N',N''-三(2-甲氧基乙基)苯-1,3,5-三甲酰胺(N1-(2-甲氧基乙基)苯-1,2-二胺的衍生物)的研究揭示了新的超分子堆积基序。这些化合物形成一个 π 堆叠,周围环绕着三螺旋氢键网络,为柱状液晶提出了新的组织模式 (Lightfoot 等人,1999 年)。

属性

IUPAC Name |

2-N-(2-methoxyethyl)benzene-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O/c1-12-7-6-11-9-5-3-2-4-8(9)10/h2-5,11H,6-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMEAJFHRQKGXHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56436-25-0 | |

| Record name | 1-N-(2-methoxyethyl)benzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-Hydroxy-2-(1-methylindol-3-YL)ethyl]-2,5-dimethylbenzamide](/img/structure/B3013715.png)

![6-(2,3-dihydroxyphenyl)-3,9,9-trimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B3013720.png)

![Lithium;2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B3013726.png)

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3013733.png)